3,5-Difluoro-4-hydroxybenzimidamide

HDAC6 inhibition zinc-chelating pharmacophore fluorophenylhydroxamate

3,5-Difluoro-4-hydroxybenzimidamide (CAS 1563260-75-2; synonym: 3,5-Difluoro-N,4-dihydroxybenzimidamide) is a fluorinated benzimidamide (amidoxime) derivative with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol. The compound features a 3,5-difluoro-4-hydroxy substitution pattern on the phenyl ring, coupled with an N-hydroxycarboximidamide (amidoxime) functional group, placing it at the intersection of fluorinated aromatic building blocks and metal-chelating pharmacophores relevant to enzyme inhibitor design.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
Cat. No. B12976313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-hydroxybenzimidamide
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)C(=N)N
InChIInChI=1S/C7H6F2N2O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,12H,(H3,10,11)
InChIKeyXMYOTBNHIQJJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-hydroxybenzimidamide: Chemical Identity and Research-Grade Sourcing Profile for Inhibitor Discovery Programs


3,5-Difluoro-4-hydroxybenzimidamide (CAS 1563260-75-2; synonym: 3,5-Difluoro-N,4-dihydroxybenzimidamide) is a fluorinated benzimidamide (amidoxime) derivative with the molecular formula C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol . The compound features a 3,5-difluoro-4-hydroxy substitution pattern on the phenyl ring, coupled with an N-hydroxycarboximidamide (amidoxime) functional group, placing it at the intersection of fluorinated aromatic building blocks and metal-chelating pharmacophores relevant to enzyme inhibitor design .

Why 3,5-Difluoro-4-hydroxybenzimidamide Cannot Be Replaced by Generic Benzimidamide or Amidoxime Analogs


Benzimidamides and amidoximes constitute a broad chemical class with highly variable biological activity depending on ring substitution. The simultaneous presence of the electron-withdrawing 3,5-difluoro pattern and the 4-hydroxy donor/acceptor on 3,5-Difluoro-4-hydroxybenzimidamide creates a unique hydrogen-bonding and electronic profile that simple unsubstituted amidoximes (e.g., benzamidoxime) or mono-substituted variants lack [1]. The 4-OH group provides an additional metal-coordination handle absent in 3,5-difluorobenzamidoxime (CAS 874880-59-8), while the amidoxime N-OH group confers zinc-chelating capacity not present in the corresponding benzamide [2]. These structural distinctions mean that substitution with a generic benzimidamide or des-hydroxy analog can result in loss of target engagement, altered selectivity, or complete inactivity in assays designed around the specific substitution pattern.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-hydroxybenzimidamide Versus Structural Analogs


Hydroxamate-Like Zinc Chelation via Amidoxime: HDAC6 Inhibitory Activity of the 3,5-Difluoro-N-hydroxybenzamide Scaffold

The 3,5-difluoro-N-hydroxybenzamide scaffold (the des-hydroxy analog of the target compound) demonstrated an IC₅₀ of approximately 120–121 nM against human HDAC6, comparable to the non-fluorinated parent phenylhydroxamate (IC₅₀ ≈ 120 nM), confirming that the 3,5-difluoro substitution pattern on the phenyl ring does not compromise zinc-directed HDAC6 binding [1]. In contrast, ortho- and para-fluorinated variants showed significantly weaker inhibition (IC₅₀ > 30,000 nM for some substitution patterns) [1]. The target compound, bearing an additional 4-OH group, is predicted to enhance hydrogen-bonding contacts within the HDAC catalytic pocket relative to the des-hydroxy analog, though direct comparative IC₅₀ data for the target compound against HDAC6 are not available in the peer-reviewed literature [1].

HDAC6 inhibition zinc-chelating pharmacophore fluorophenylhydroxamate

IDO1 Inhibitory Potential of N'-Hydroxybenzimidamide Derivatives: Nanomolar Cellular Activity with High TDO Selectivity

A series of nitrobenzofurazan derivatives of N'-hydroxybenzimidamides (sharing the N'-hydroxybenzimidamide core with the target compound) demonstrated potent IDO1 inhibition with IC₅₀ values of 39–80 nM in purified enzyme assays and 50–71 nM in MDA-MB-231 cellular assays, with 312–1,593-fold selectivity for IDO1 over TDO [1]. The N'-hydroxybenzimidamide moiety is the essential pharmacophore for IDO1 engagement in this series. The target compound (3,5-difluoro-4-hydroxy substitution) represents a simpler, non-nitrofurazan-containing N'-hydroxybenzimidamide that retains the core metal-coordinating amidoxime while offering a distinct electronic profile from the nitrofurazan-conjugated analogs. Direct IC₅₀ data for the target compound against IDO1 are not available in published literature.

IDO1 inhibition cancer immunotherapy kynurenine pathway

BACE1 Inhibition by 3,5-Disubstituted Benzimidamides: Structure-Activity Validation of the Scaffold

In a systematic SAR study, a series of 3,5-disubstituted benzimidamides were tested against BACE1 in a cell-free FRET assay. All synthesized benzimidamides were active, with the most potent compound (6d) achieving an IC₅₀ of 3.35 μM [1]. This establishes the 3,5-disubstituted benzimidamide scaffold as a tractable BACE1 inhibitor chemotype. The target compound (3,5-difluoro-4-hydroxy substitution) maps directly onto this validated substitution pattern but has not been individually tested in this assay. The 4-OH group represents an additional hydrogen-bonding feature not present in the tested 3,5-dihalo series, which molecular docking suggests could engage the BACE1 catalytic aspartate dyad [1].

BACE1 inhibition Alzheimer's disease benzimidamide SAR

Fluorogenic Potential: Structural Analogy to the DFHBI/Spinach RNA Imaging Fluorophore System

The 3,5-difluoro-4-hydroxy substitution pattern is the essential fluorogenic element in the widely used DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) fluorophore-aptamer system, which exhibits a fluorescence turn-on of >100-fold upon binding to the Spinach/Broccoli RNA aptamers (Ex/Em = 469/501 nm) [1]. The target compound shares the identical 3,5-difluoro-4-hydroxyphenyl moiety with DFHBI but presents it on a benzimidamide (amidoxime) scaffold rather than the benzylidene-imidazolinone, creating a structurally distinct fluorogenic candidate that retains the key fluorophore-activating substitution pattern while offering different conjugation chemistry via the amidoxime group. Direct photophysical characterization of the target compound has not been published.

fluorogenic aptamer RNA imaging GFP-mimetic fluorophore

Aldose Reductase Inhibitory Scaffold: The 3,5-Difluoro-4-hydroxyphenyl Pharmacophore in Sulfonamide ARIs

N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamides, which incorporate the identical 3,5-difluoro-4-hydroxyphenyl substructure present in the target compound, demonstrated aldose reductase inhibitory activity superior to the corresponding N-benzenesulfonylglycine derivatives, with the parent compound 4 additionally showing high antioxidant potential [1]. This establishes the 3,5-difluoro-4-hydroxyphenyl motif as an activity-enhancing element in aldose reductase inhibitor design. The target compound presents this validated pharmacophore on a benzimidamide scaffold rather than a sulfonamide, offering a distinct zinc-chelating entry point for ALR2 active-site engagement. Direct ALR2 IC₅₀ data for the target compound are not published.

aldose reductase inhibition diabetic complications antioxidant

Optimal Research and Procurement Application Scenarios for 3,5-Difluoro-4-hydroxybenzimidamide


Fragment-Based Lead Discovery for Metalloenzyme Inhibitors (HDAC, IDO1, ALR2)

Procure 3,5-Difluoro-4-hydroxybenzimidamide as a low-molecular-weight (188.13 Da) fragment for metalloenzyme inhibitor screens. The amidoxime functional group provides a validated zinc-chelating warhead, as demonstrated by the HDAC6 activity of the closely related 3,5-difluoro-N-hydroxybenzamide scaffold (IC₅₀ ≈ 120 nM) [1]. The 4-OH group offers an additional hydrogen-bonding vector for fragment growing. The 3,5-difluoro pattern enhances metabolic stability relative to non-fluorinated amidoximes.

Novel Fluorogenic Probe Development Based on the 3,5-Difluoro-4-hydroxyphenyl Fluorophore

Utilize the compound as a precursor for synthesizing new fluorogenic probes that retain the 3,5-difluoro-4-hydroxyphenyl fluorophore-activating moiety validated in the DFHBI/Spinach system (>100-fold fluorescence turn-on, Ex/Em = 469/501 nm) but present it on a benzimidamide scaffold for alternative conjugation chemistry [1]. The amidoxime NH₂ and OH groups provide orthogonal coupling handles (e.g., acylation, alkylation, oxime ether formation) not available on the DFHBI imidazolinone core.

BACE1 Inhibitor Optimization Starting from a 3,5-Disubstituted Benzimidamide Scaffold

Use this compound as a starting point for BACE1 inhibitor optimization programs. The 3,5-disubstituted benzimidamide scaffold has demonstrated low-micromolar BACE1 activity (IC₅₀ = 3.35 μM for compound 6d) [1]. The 4-OH substituent on the target compound introduces a polar interaction site that molecular docking suggests could engage the BACE1 catalytic aspartate residues (Asp32/Asp228), potentially improving potency over the 3,5-dihalo analogs tested in the published SAR series [1].

Synthetic Intermediate for IDO1-Targeted Immunotherapy Candidates

Employ 3,5-Difluoro-4-hydroxybenzimidamide as a synthetic building block for constructing IDO1 inhibitors bearing the N'-hydroxybenzimidamide pharmacophore. Published N'-hydroxybenzimidamide derivatives achieve nanomolar IDO1 cellular potency (IC₅₀ = 50–71 nM) with >300-fold selectivity over TDO [1]. The target compound provides the core N'-hydroxybenzimidamide scaffold without the potentially genotoxic nitrofurazan moiety present in the published lead compounds, offering a cleaner starting point for lead optimization [1].

Quote Request

Request a Quote for 3,5-Difluoro-4-hydroxybenzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.